molecular formula C12H9ClN2 B12534343 N-Phenylpyridine-3-carboximidoyl chloride CAS No. 652148-58-8

N-Phenylpyridine-3-carboximidoyl chloride

Cat. No.: B12534343
CAS No.: 652148-58-8
M. Wt: 216.66 g/mol
InChI Key: VZXKLMMXIKPQPO-UHFFFAOYSA-N
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Description

N-Phenylpyridine-3-carboximidoyl chloride is an organic compound that belongs to the class of imidoyl chlorides. These compounds are known for their reactivity and are often used as intermediates in the synthesis of various biologically active molecules. The structure of this compound consists of a pyridine ring substituted with a phenyl group and a carboximidoyl chloride functional group.

Preparation Methods

The synthesis of N-Phenylpyridine-3-carboximidoyl chloride typically involves the reaction of carboxamides with chlorinating agents. One common method is the reaction of N-phenylpyridine-3-carboxamide with phosphorus trichloride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out at a temperature of 75–80°C for about 1 hour, yielding the imidoyl chloride in high purity . Industrial production methods may involve similar chlorination reactions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-Phenylpyridine-3-carboximidoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding imidoyl derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form N-phenylpyridine-3-carboxylic acid or reduction to form N-phenylpyridine-3-carboxamide.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.

Common reagents used in these reactions include phosphorus trichloride, thionyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-Phenylpyridine-3-carboximidoyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Phenylpyridine-3-carboximidoyl chloride involves its reactivity as an electrophile. The chloride group can be displaced by nucleophiles, leading to the formation of various derivatives. In biological systems, the compound has been shown to inhibit the replication of viral RNA, specifically targeting the RNA replication step of the dengue virus life cycle . This inhibition is achieved through the interaction with viral RNA replication machinery, impeding the synthesis of new viral genomes.

Comparison with Similar Compounds

N-Phenylpyridine-3-carboximidoyl chloride can be compared with other imidoyl chlorides and related compounds such as:

Properties

CAS No.

652148-58-8

Molecular Formula

C12H9ClN2

Molecular Weight

216.66 g/mol

IUPAC Name

N-phenylpyridine-3-carboximidoyl chloride

InChI

InChI=1S/C12H9ClN2/c13-12(10-5-4-8-14-9-10)15-11-6-2-1-3-7-11/h1-9H

InChI Key

VZXKLMMXIKPQPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C(C2=CN=CC=C2)Cl

Origin of Product

United States

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